3-(Methylsulfanyl)pyridine-2-carbonitrile
Overview
Description
3-(Methylsulfanyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C7H6N2S . It belongs to the class of aromatic nitriles.
Molecular Structure Analysis
The molecular weight of 3-(Methylsulfanyl)pyridine-2-carbonitrile is 150.2 . The InChI code is 1S/C7H6N2S/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,1H3 .Scientific Research Applications
Multicomponent Synthesis of Pyrano[3,2-c]pyridine Scaffold
This compound has been used in the efficient and facile ‘on-solvent’ multicomponent synthesis of medicinally privileged pyrano[3,2-c]pyridine scaffold . This novel ‘one-pot’ process opens an efficient and convenient way to functionalize pyrano[3,2-c]pyridine systems, which are promising compounds for different biomedical applications .
Synthesis of N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine Derivatives
3-(Methylsulfanyl)pyridine-2-carbonitrile has been used in the synthesis of N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine derivatives . These derivatives have shown potential in various fields including agriculture, as corrosion inhibitors, and as biologically active compounds .
Synthesis of 1,2,4-Triazine Precursors
This compound is also used in the synthesis of 1,2,4-triazine precursors . The 1,2,4-triazine ring can be regarded as a pharmacophore, which is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction .
Development of Eco-friendly Green Approaches to Chemical Synthesis
The use of 3-(Methylsulfanyl)pyridine-2-carbonitrile in solvent-free conditions contributes to the development of eco-friendly green approaches to chemical synthesis . This is particularly important in the current context of environmental sustainability .
Design of New Functional Organic Systems and Heterocyclic Systems
The compound plays a significant role in the design of new functional organic systems and heterocyclic systems . These systems are gaining much attention and have become a high priority in scientific research .
Drug Discovery
The 3-(Methylsulfanyl)pyridine-2-carbonitrile is a key component in the discovery of new drugs . Its derivatives are commonly composed of a rigid cyclic hetero compound system that assigns well-defined orientation of appended functionalities for target recognition .
Safety and Hazards
properties
IUPAC Name |
3-methylsulfanylpyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXJHXAWIUWEHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=CC=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287784 | |
Record name | 3-(Methylthio)-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
312904-91-9 | |
Record name | 3-(Methylthio)-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312904-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Methylthio)-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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